molecular formula C25H24O4 B8268379 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate CAS No. 1232839-86-9

5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate

Cat. No.: B8268379
CAS No.: 1232839-86-9
M. Wt: 388.5 g/mol
InChI Key: GXNXZJMAFGKLQI-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate is an organic compound with the molecular formula C25H24O4 and a molecular weight of 388.46 g/mol . It is a solid at room temperature and is known for its applications in various fields, including chemistry and industry.

Preparation Methods

The synthesis of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate can be achieved through esterification reactions. One common method involves the esterification of 5-tert-butyl-3-methylcatechol with an aromatic carboxylic acid or its derivative under acidic conditions . This reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to drive the reaction to completion. Industrial production methods often involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Scientific Research Applications

5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

5-(tert-Butyl)-3-methyl-1,2-phenylene dibenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

IUPAC Name

(2-benzoyloxy-5-tert-butyl-3-methylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O4/c1-17-15-20(25(2,3)4)16-21(28-23(26)18-11-7-5-8-12-18)22(17)29-24(27)19-13-9-6-10-14-19/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNXZJMAFGKLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501335219
Record name 5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232839-86-9
Record name 5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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